N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that belongs to a class of heterocyclic compounds. It is characterized by its complex molecular structure, which includes a methoxy-substituted benzothiazole moiety and a dimethylamino propyl side chain. The compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.
The compound is classified under the chemical identifiers with the CAS number 1216683-07-6. Its molecular formula is , with a molecular weight of approximately 411.9 g/mol. It is often utilized in research settings for its pharmacological properties, particularly in studies related to anti-inflammatory and analgesic effects .
The synthesis of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves several key steps:
The molecular structure of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride can be represented as follows:
CN(C)CCCN(C(=O)c1cccc(F)c1)c1nc2c(F)cccc2s1.Cl
This structure highlights key functional groups, including a dimethylamino group, a fluorinated benzene ring, and a methoxy-substituted benzothiazole ring .
The compound undergoes various chemical reactions that are significant for its biological activity:
The mechanism of action involves:
The physical properties of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride include:
Chemical properties include:
N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
This compound represents an important area of study within medicinal chemistry, offering potential pathways for therapeutic advancements against inflammatory conditions.
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5